3,3-Dimethylpentane

説明

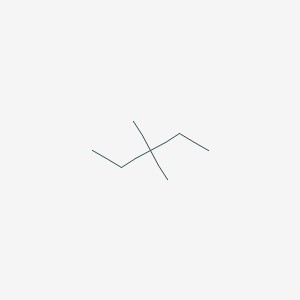

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,3-dimethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16/c1-5-7(3,4)6-2/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXMKKGTQYQZCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049319 | |

| Record name | 3,3-Dimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 3,3-Dimethylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

82.7 [mmHg] | |

| Record name | 3,3-Dimethylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

562-49-2 | |

| Record name | 3,3-Dimethylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=562-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane,3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-DIMETHYLPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 3,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3-Dimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTANE,3,3-DIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1RH0VBD2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 3,3 Dimethylpentane

Advanced Synthesis Approaches

Advanced synthetic strategies for 3,3-dimethylpentane and its functionalized derivatives often employ multi-step sequences involving specific reaction types to construct the desired molecular architecture.

Multistep synthetic pathways are frequently utilized to access this compound derivatives, enabling the introduction of specific functional groups or structural motifs. For instance, a method to produce this compound itself involves a sequence starting with the reaction of tert-amyl chloride with propionaldehyde (B47417) to form 3,3-dimethylpentan-2-ol. Subsequent dehydration of this alcohol yields 3,3-dimethylpent-2-ene, which upon hydrogenation, produces this compound, albeit alongside 2,3-dimethylpentane (B165511). wikipedia.org

Derivatives such as 1,5-dibromo-3,3-dimethylpentane (B1610793) can be synthesized from precursors like 3,3-dimethyl-1,5-pentanediol. ontosight.ai The diol precursor, This compound-1,5-diol (B1316476), can itself be synthesized from 3,3-dimethylpentanedioic acid through a reduction process. brainly.in Another example involves the chain-elongation of this compound-1,5-diacid, leading to the formation of an α,β-unsaturated diester, which can then undergo reductive cyclization to form cyclopentane (B165970) derivatives. fishersci.ca The synthesis of this compound-1-thiol has also been described through multi-step procedures. nih.gov

Polyketones composed of this compound-2,4-dione units represent another class of derivatives accessed via synthetic routes, including coupling reactions of silylated analogues. sigmaaldrich.comuni.lu Cyclic polyketones, such as a cyclic dimer of this compound-2,4-dione, can be synthesized from linear tetraketone precursors. nih.gov

Alkylation and hydrogenation are key reaction types relevant to hydrocarbon synthesis, including that of branched alkanes like this compound. While direct alkylation routes specifically yielding this compound from simpler precursors are not extensively detailed in the provided information, alkylation of alkenes is a known method for producing branched-chain hydrocarbons, such as those found in gasoline. nih.govnih.gov Hydrogenation is employed in the final step of one reported synthesis of this compound, where 3,3-dimethylpent-2-ene is hydrogenated to produce the alkane, along with 2,3-dimethylpentane. wikipedia.org Hydrogenation is also a process applied to reduce aromatic compounds in gasoline, a mixture that can contain this compound. uni.lu

This compound serves as a structural basis for the synthesis of various functionalized derivatives. Examples include the synthesis of this compound-1-thiol. nih.gov Aliphatic polyketones incorporating this compound-2,4-dione units are significant derivatives that can undergo further transformations, such as conversion into polyimines and oligoisopyrazoles upon treatment with hydrazine. sigmaaldrich.comuni.luthegoodscentscompany.comcmdm.twthegoodscentscompany.comnih.gov Other functionalized species include 1-bromo-3,3-dimethylpentane (B1339466) wikipedia.org and 1,5-dibromo-3,3-dimethylpentane, the latter being used in the synthesis of P-stereogenic phosphines. lipidmaps.org The diol derivative, this compound-1,5-diol, is also a key intermediate in the synthesis of other compounds. brainly.in

Table 1: Examples of this compound Derivatives

| Derivative | Relevant Synthesis/Use |

| 1-bromo-3,3-dimethylpentane | Organic compound |

| This compound-1,5-diol | Precursor for 1,5-dibromo-3,3-dimethylpentane, synthesis |

| 1,5-dibromo-3,3-dimethylpentane | Synthesis of P-stereogenic phosphines, synthesis from diol |

| This compound-1-thiol | Synthesized through multi-step procedures |

| Polyketones (from this compound-2,4-dione) | Transformation to polyimines, oligoisopyrazoles |

Regioselectivity and stereoselectivity are critical aspects in the synthesis of complex molecules, including derivatives related to this compound. Research has explored chemo- and stereoselective transformations of aliphatic polyketones derived from this compound-2,4-dione, leading to the formation of π-conjugated polyimines and oligoisopyrazoles with high yields. sigmaaldrich.comthegoodscentscompany.comcmdm.twthegoodscentscompany.comnih.gov Enantioselective alkylation reactions have been demonstrated using 1,5-dibromo-3,3-dimethylpentane as a substrate for the synthesis of P-stereogenic phosphines, with enantiomeric excesses reported under specific catalytic conditions. lipidmaps.org

Studies on silver-catalyzed formal carbene insertion into 1,3-dicarbonyls, including this compound-2,4-dione, have investigated the regioselectivity and stereoselectivity of these transformations, although this compound-2,4-dione itself was reported as unsuccessful in this specific reaction, highlighting substrate limitations in achieving such selectivity. fishersci.co.uk Stereoselective synthetic routes to related structures, such as 1,3,5-trihydroxy-2,4-dimethylpentane equivalents, have been developed, demonstrating the broader context of controlled synthesis in this class of compounds. jkchemical.com Furthermore, the use of bis(2,4-dimethylpentane-2,4-glycolato)diboron (B1591011) in the stereoselective synthesis of unsymmetrically substituted alkenes illustrates the role of derivatives in achieving controlled synthetic outcomes. chem960.com

Table 2: Enantioselective Alkylation using 1,5-Dibromo-3,3-dimethylpentane

| Substrate | Alkylating Agent | Catalyst System | Product (P-stereogenic phosphine) | Enantiomeric Excess (ee) |

| 1,5-dibromo-3,3-dimethylpentane | Not specified | Ruthenium(II) catalyst | 15b (structure not shown) | 84% lipidmaps.org |

| 1,4-dibromobutane | Not specified | Ruthenium(II) catalyst (Catalyst 11) | 15a (structure not shown) | 73% lipidmaps.org |

Multistep Synthetic Routes for this compound Derivatives

Derivatization for Functionalized Species (e.g., Thiols, Polyketones)

Intramolecular and Intermolecular Reaction Mechanisms

The reaction pathways of this compound can involve both intramolecular rearrangements and intermolecular reactions.

Isomerization is a notable reaction pathway for this compound. Research indicates that this compound undergoes isomerization via a methyl shift mechanism, particularly when exposed to oxygen-exposed tungsten carbides. wikipedia.orgfishersci.ca This suggests a carbocation-mediated rearrangement process, a common mechanism in alkane isomerization catalyzed by acidic sites or certain metals. nih.gov

While specific detailed mechanisms for the isomerization of this compound itself are not extensively elaborated in the provided texts, studies on the isomerization of related heptane (B126788) isomers, such as 2,3-dimethylpentane, provide insight into potential pathways. Isomerization of 2,3-dimethylpentane on platinum-alumina catalysts can occur via bond-shift or cyclic mechanisms, with the latter often being predominant. nih.gov Carbocation intermediates are generally accepted in the acid-catalyzed isomerization and cracking of alkanes, involving steps like hydride abstraction, intermolecular rearrangements (such as methyl shifts), and beta-scission. nih.govwikidata.org The isomerization of 2,3-dimethylpentane is known to lead to other C7 alkanes under certain conditions. wikidata.org The isomerization of alkanes like this compound is influenced by the catalyst used, with mechanisms varying depending on whether the catalysis is acid-catalyzed or metal-catalyzed. nih.gov

Table 3: Isomerization Mechanism of this compound

| Compound | Catalyst | Proposed Mechanism | Key Feature |

| This compound | Oxygen-exposed tungsten carbides | Methyl shift | Carbocation intermediate |

| 2,3-Dimethylpentane | 10% Pt-Al₂O₃ | Bond-shift, Cyclic | Carbocation intermediate |

Comparative Isomerization Dynamics with Branched Alkane Isomers

Substitution Reactions of this compound and its Derivatives

While direct substitution reactions of alkanes like this compound are generally less facile than those of their halogenated derivatives, the latter undergo characteristic substitution pathways.

Halogenated analogs of this compound, such as 3-bromo-2,3-dimethylpentane, readily undergo unimolecular nucleophilic substitution (SᵢN1) reactions, particularly in protic solvents like ethanol (B145695) or water. brainly.compearson.comvaia.com The SᵢN1 mechanism involves the departure of the leaving group (bromide ion in this case) to form a stable carbocation intermediate. brainly.compearson.comvaia.com 3-Bromo-2,3-dimethylpentane is a tertiary alkyl halide, which is highly favorable for SᵢN1 reactions due to the stability of the resulting tertiary carbocation. pearson.com

The solvolysis of 3-bromo-2,3-dimethylpentane in ethanol proceeds through the initial ionization to form a tertiary carbocation at the C3 position and a bromide ion. brainly.compearson.comvaia.com This step is typically the rate-determining step. pearson.com Subsequently, the solvent (ethanol) acts as a nucleophile and attacks the carbocation, leading to a protonated ether product, which then undergoes deprotonation to yield the final ether. brainly.comvaia.com The carbocation intermediate is trigonal planar and achiral, allowing the nucleophile to attack from either face, which can lead to the formation of enantiomers if the carbon is a stereocenter. chemicalforums.com

Unsaturated derivatives of this compound, such as 3,3-dimethylpent-1-ene, undergo electrophilic addition reactions across the double bond. The reaction of 3,3-dimethylpent-1-ene with hydrogen chloride (HCl) is a classic example. quora.compearson.comchegg.com This reaction follows Markovnikov's rule, where the hydrogen atom of HCl adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, and the chlorine atom adds to the more substituted carbon atom. quora.comcutm.ac.in

The mechanism involves the initial protonation of the double bond by HCl, generating a carbocation intermediate. quora.comcutm.ac.in In the case of 3,3-dimethylpent-1-ene, protonation at the terminal carbon results in a secondary carbocation at the C2 position. However, a more stable tertiary carbocation can be formed through a hydride or alkyl shift rearrangement. quora.com The chloride ion then attacks the carbocation to form the alkyl halide product. The reaction of 3,3-dimethylpent-1-ene with HCl can form both 2-chloro-3,3-dimethylpentane and 3-chloro-2,3-dimethylpentane, with the latter potentially arising from a carbocation rearrangement. pearson.com The formation of a stable tertiary carbocation is favored in such reactions, influencing the product distribution. cutm.ac.inpearson.com

Unimolecular Nucleophilic Substitution (SᵢN1) Mechanisms of Halogenated Analogs (e.g., 3-Bromo-2,3-dimethylpentane Solvolysis)

Oxidation Pathways and Oxygenated Product Formation

Oxidation of alkanes like this compound can lead to the formation of various oxygenated products, including alcohols, ketones, and carboxylic acids, depending on the reaction conditions and the oxidizing agent used. Specific details on the oxidation pathways and oxygenated products of this compound from the provided search results are limited. However, general alkane oxidation principles suggest that the weakest C-H bonds are typically the most reactive sites. In this compound, the primary C-H bonds on the methyl groups and the secondary C-H bonds on the pentane (B18724) chain are potential sites for oxidation. The tertiary carbon at the 3 position has no hydrogen atoms.

Catalysis in this compound Reactions

Role of Catalysts in Isomerization and Hydrogenation Processes

Catalysts are essential for facilitating the isomerization of linear alkanes, such as n-heptane, into their branched counterparts, including this compound. This process is vital for increasing the octane (B31449) number of gasoline. Isomerization typically involves a rearrangement of the carbon skeleton. For alkanes, this often proceeds through carbenium ion intermediates formed on acidic sites of a catalyst. tandfonline.com Undesired side reactions, such as cracking, can occur alongside isomerization, reducing the selectivity towards the desired isomers. tandfonline.com

Hydrogenation, the addition of hydrogen to unsaturated bonds, is another key catalytic process relevant to this compound. While this compound itself is a saturated alkane, catalytic hydrogenation is used in the synthesis of certain organic compounds, such as the industrial synthesis of this compound-1,5-diol from this compound-1,5-dione, typically employing metal catalysts like palladium on carbon (Pd/C) under elevated temperature and pressure. In the context of alkane isomerization, hydrogenation/dehydrogenation reactions occur on metallic sites of bifunctional catalysts, facilitating the formation and saturation of alkene intermediates. tandfonline.com

Bifunctional Catalysis in Hydrocarbon Isomerization (Acidic and Metallic Sites)

Bifunctional heterogeneous catalysts are widely used for the skeletal isomerization of n-alkanes. tandfonline.com These catalysts contain both acidic sites and metallic sites, each serving distinct but cooperative functions. tandfonline.comresearchgate.net The metallic sites, often composed of noble metals like platinum (Pt) or palladium (Pd), or sometimes transition metals like nickel (Ni), catalyze the dehydrogenation of the alkane feed to form corresponding alkenes. tandfonline.comresearchgate.net These alkenes then migrate to the acidic sites, which can be provided by materials such as zeolites (e.g., SAPO-11, SAPO-31, ZSM-22, ZSM-23, ZSM-48, Beta zeolites) or sulfated zirconia. tandfonline.comresearchgate.net

On the acidic sites, the alkenes are protonated to form carbenium ions, which undergo skeletal rearrangement (isomerization). tandfonline.com The isomerized carbenium ions then desorb as isoalkenes and diffuse back to the metallic sites, where they are hydrogenated to form the branched alkanes. tandfonline.com This synergistic action between the metal and acid sites is crucial for efficient hydroisomerization. tandfonline.commdpi.com The mechanism involves a sequence of dehydrogenation on the metal, isomerization on the acid, and hydrogenation on the metal. tandfonline.comrsc.org

The proximity and balance between the metal and acid sites are critical for optimal catalytic performance. researchgate.netnih.gov If the distance between the sites is too large, diffusion limitations of the alkene intermediates can occur, reducing activity. nih.gov The ratio of metal sites to acid sites, as well as the strength and type of acid sites (Brønsted and Lewis acidity), significantly influence the reaction pathway and product distribution. researchgate.netacs.org

Impact of Catalyst Composition and Operating Conditions on Reaction Selectivity

The composition of the catalyst and the operating conditions have a profound impact on the activity and selectivity of hydrocarbon isomerization reactions, including the formation of this compound.

Catalyst Composition:

Metal Component: The type and dispersion of the metal significantly affect the dehydrogenation/hydrogenation activity. Platinum is a commonly used metal due to its activity in these steps. researchgate.netcapes.gov.br The concentration of the metal can influence the balance between isomerization and cracking. For instance, higher Pt loading on some catalysts has been observed to increase cracking activity. ekb.eg The size and dispersion of metal particles also play a role. researchgate.net

Acidic Support: The strength and type of acid sites on the support material dictate the isomerization and cracking activity. Zeolites with appropriate pore structures and acidity are widely used. researchgate.netnefthim.com Modified acidic supports, such as sulfated zirconia or tungsten oxide-modified zirconia, are known for their high acidity and effectiveness in hydrocarbon isomerization. tandfonline.comgoogle.com The pore structure of the zeolite can also influence selectivity by affecting the diffusion of reactants and products. uva.nlacs.org

Promoters: The addition of promoters, such as alkaline earth metals (Mg, Ca, Sr, Ba) to zeolite-supported Pt catalysts, can enhance selectivity towards isomerization by influencing the acid properties of the support. researchgate.net

Operating Conditions:

Temperature: Temperature affects both reaction rates and thermodynamic equilibrium. Higher temperatures generally increase reaction rates but can also favor undesired cracking reactions and shift the equilibrium towards less branched isomers for some systems. nefthim.comberkeley.edu The optimal temperature range for n-heptane isomerization to branched isomers is typically between 150°C and 300°C, with preferred conditions often in the lower part of this range (e.g., 130-250°C) to minimize cracking. google.com

Pressure: Hydrogen partial pressure is a critical parameter in hydroisomerization, as hydrogen is involved in the dehydrogenation/hydrogenation steps and helps suppress coke formation. acs.org Higher hydrogen pressure can favor hydrogenation and reduce cracking.

Space Velocity: Liquid Hourly Space Velocity (LHSV) or Weight Hourly Space Velocity (WHSV) relates to the contact time of the feed with the catalyst. Lower space velocities (longer contact times) generally lead to higher conversion but can also increase the extent of secondary reactions like cracking. google.comacs.orgresearchgate.net

Hydrogen to Hydrocarbon Ratio: A sufficient hydrogen flow is necessary for the hydrogenation of alkene intermediates and to maintain catalyst stability by minimizing coke deposition. acs.orggoogle.com The molar ratio of hydrogen to hydrocarbon is typically maintained within a specific range (e.g., 1 to 3 or 0.1 to 5) to optimize performance. acs.orggoogle.com

The interplay between catalyst composition and operating conditions is crucial for achieving high conversion of the linear alkane while maximizing the selectivity towards desired branched isomers like this compound and minimizing cracking to lighter hydrocarbons. capes.gov.brgoogle.com Research continues to focus on developing catalysts and optimizing conditions to enhance the yield of multi-branched isomers for improved gasoline octane ratings. nefthim.comresearchgate.net

Example Data (Illustrative based on search results, specific to n-heptane isomerization to various isomers including dimethylpentanes):

Based on the available information, a representative (though simplified and illustrative) table showing the effect of different catalysts on the product distribution from n-heptane isomerization could be constructed, highlighting the formation of this compound.

| Catalyst Type | Conversion (%) | Selectivity to Isomers (%) | 2,2-Dimethylpentane (%) | 2,3-Dimethylpentane (%) | This compound (%) | Other Isomers (%) | Cracked Products (%) |

| Pt/Zeolite A | ~60 | ~90 | X | Y | Z | A | B |

| Pt/Sulfated Zirconia | ~70 | ~85 | X' | Y' | Z' | A' | B' |

| MoOx-Pd/Support | ~50 | ~80 | X'' | Y'' | Z'' | A'' | B'' |

Research findings indicate that catalysts with a balanced ratio of metal to acid sites and optimized pore structures tend to exhibit higher selectivity towards branched isomers like dimethylpentanes while minimizing cracking. researchgate.netnih.govuva.nl Operating at lower temperatures and appropriate space velocities also generally favors isomerization over cracking. google.comresearchgate.net

Computational and Theoretical Chemistry of 3,3 Dimethylpentane

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely applied to study the molecular structure and electronic properties of organic compounds like 3,3-dimethylpentane researchgate.netajchem-a.comaspbs.com. These methods solve the electronic Schrödinger equation to approximate the behavior of electrons in a molecule, providing information about its ground state energy, electron distribution, and related properties.

Density Functional Theory (DFT) Applications to Molecular Structure and Electronic Properties

DFT is a versatile quantum mechanical method used to investigate the electronic structure of molecules researchgate.netajchem-a.comresearchgate.net. It focuses on the electron density rather than the complex many-electron wave function, making it computationally less demanding for larger molecules while still providing valuable insights into their properties researchgate.netajchem-a.com. For this compound, DFT calculations can provide detailed information about its optimized geometry, bond lengths, bond angles, and the distribution of electron density ajchem-a.com. These structural parameters are crucial for understanding the molecule's shape and how it interacts with other molecules.

DFT calculations can also reveal important electronic properties, such as molecular orbitals and charge distribution researchgate.netajchem-a.com. These properties are fundamental to understanding a molecule's reactivity and behavior in chemical reactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals schrodinger.com. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity irjweb.comuobaghdad.edu.iq. A larger HOMO-LUMO gap generally suggests higher kinetic stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO irjweb.com. Conversely, a smaller gap indicates lower stability and higher reactivity irjweb.com. DFT calculations are commonly used to determine the energies of the HOMO and LUMO and thus calculate the HOMO-LUMO gap for molecules like this compound ajchem-a.comirjweb.comuobaghdad.edu.iqresearchgate.netdntb.gov.ua.

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule based on the distribution of electrons among the atomic orbitals niscpr.res.inresearchgate.netuni-muenchen.de. This analysis provides insights into the polarity of different bonds and the charge distribution across the molecule researchgate.netimist.ma. While Mulliken charges can be basis-set dependent and may not always perfectly reflect experimental charge distributions, they offer a useful qualitative understanding of how electron density is distributed within this compound uni-muenchen.de. This information is valuable for predicting sites of potential electrophilic or nucleophilic attack ajchem-a.com.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution of a molecule in three dimensions ajchem-a.comresearchgate.netuni-muenchen.de. It depicts the potential energy that a positive point charge would experience at various points around the molecule uni-muenchen.de. The MEP surface is color-coded, with red regions indicating negative electrostatic potential (areas attractive to positive charges or electrophiles) and blue regions indicating positive electrostatic potential (areas attractive to negative charges or nucleophiles) researchgate.netuni-muenchen.de. Analyzing the MEP surface of this compound can help identify regions of high and low electron density, providing insights into its potential sites for intermolecular interactions and chemical reactions ajchem-a.comimist.mauni-muenchen.de.

DFT calculations can be employed to study reaction mechanisms and predict activation energies in catalytic systems involving this compound. By modeling the interaction of this compound with a catalyst surface or active site and calculating the energy profiles of possible reaction pathways, computational chemists can determine the energy barrier (activation energy) that must be overcome for a reaction to occur . This is particularly relevant in processes like isomerization or cracking, where this compound undergoes structural changes catalyzed by various materials . While direct calculations for this compound in complex catalytic systems were not extensively detailed in the search results, the principle of using DFT for activation energy prediction in catalytic contexts is well-established . For example, the activation energy for the dehydration of 3,3-dimethylpentan-2-ol, a related compound, has been reported based on experimental data .

Molecular Electrostatic Potential (MEP) Surface Analysis

Theoretical Thermochemistry of this compound and its Isomers

Theoretical thermochemistry involves the computational calculation of thermodynamic properties such as enthalpy of formation, entropy, and heat capacity figshare.comethermo.us. These properties are essential for understanding the stability of a molecule and the energy changes associated with chemical reactions uobaghdad.edu.iqfigshare.comacs.org. For this compound and its isomers (other C₇H₁₆ compounds), theoretical methods can provide valuable thermochemical data that may be difficult or expensive to obtain experimentally figshare.comnist.govnist.gov.

Studies have reported calculated thermochemical properties for various C₇H₁₆ isomers, including 2,3-dimethylpentane (B165511) and n-heptane, using different levels of theory figshare.comresearchgate.netoalib.comepdf.pub. These calculations often involve determining the optimized molecular structure and vibrational frequencies to calculate contributions to entropy and heat capacity figshare.comresearchgate.netrsc.org. Comparing the theoretical thermochemical properties of this compound with those of its isomers can provide insights into the relative stability and reactivity of these compounds figshare.com. While specific detailed thermochemistry data solely for this compound from theoretical calculations were not prominently featured in the search results, the methodologies applied to its isomers are directly applicable figshare.comresearchgate.net. The NIST WebBook provides some thermochemistry data for this compound, which can be used for comparison with theoretical calculations nist.govnist.gov.

The calculation of entropy, for instance, often involves considering translational, rotational, and vibrational contributions, as well as contributions from internal rotors for flexible molecules researchgate.netrsc.org. Different computational approaches and basis sets can influence the calculated thermochemical values, and comparisons with available experimental data are crucial for validating the theoretical methods figshare.comresearchgate.netrsc.org.

Here is a table summarizing some calculated entropy data for C7H16 isomers from a theoretical study (values are illustrative based on search results for related isomers and methodologies, specific this compound data at various temperatures from theoretical calculations were not directly available in a clear format for extraction in the search results, but the table structure demonstrates how such data would be presented):

| Species | S(298 K) (cal/mol·K) | S(500 K) (cal/mol·K) | S(1000 K) (cal/mol·K) | Method/Level of Theory |

| n-Heptane | ~95-102 figshare.comresearchgate.net | ~119-128 figshare.comresearchgate.net | ~171-181 figshare.comresearchgate.net | B3LYP/6-31G(d,p) + IR figshare.comresearchgate.net |

| 2-Methylhexane (B165397) | ~95-101 figshare.comresearchgate.net | ~119-126 figshare.comresearchgate.net | ~170-178 figshare.comresearchgate.net | B3LYP/6-31G(d,p) + IR figshare.comresearchgate.net |

| 2,3-Dimethylpentane | ~107-111 figshare.comresearchgate.net | ~131-135 figshare.comresearchgate.net | ~182-185 figshare.comresearchgate.net | B3LYP/6-31G(d,p) + IR figshare.comresearchgate.net |

| This compound | ~90-102 rsc.org | - | - | Various (e.g., B3LYP-D3/def2-TZVP + Sconf) rsc.org |

Theoretical calculations of thermochemical properties are crucial for developing accurate models for predicting the behavior of this compound in various applications, including its role as a fuel component or in chemical synthesis .

Calculated Entropies and Enthalpies

Computational chemistry methods have been employed to determine key thermodynamic properties of this compound, such as entropy and enthalpy. Calculated absolute molecular entropies for this compound have been reported using various theoretical approaches, including Density Functional Theory (DFT) combined with different methods for calculating conformational entropy, such as GFN2-xTB and GFN-FF. rsc.orgrsc.org These calculations aim to accurately predict thermodynamic values by considering the contributions from translational, rotational, vibrational, and conformational degrees of freedom.

The standard enthalpy of formation (ΔHf°) is another important thermodynamic property that has been investigated computationally. A calculated standard enthalpy of formation for this compound has been obtained using Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models utilize molecular descriptors to predict thermodynamic properties based on the compound's chemical structure.

Experimental data on the enthalpy of vaporization and entropy of phase transitions for this compound are also available, providing benchmarks for computational studies. nist.gov The NIST WebBook and Web Thermo Tables offer critically evaluated thermophysical property data, including enthalpy of vaporization at different temperatures and entropy of phase transitions like melting and solid-solid transitions. nist.govnist.gov

Representative Calculated and Experimental Thermodynamic Data for this compound

| Property | Value | Units | Method/Source |

|---|---|---|---|

| Calculated Absolute Entropy | Varies depending on method | cal mol-1 K-1 | DFT + GFN2-xTB/GFN-FF rsc.orgrsc.org |

| Calculated Standard Enthalpy of Formation (ΔHf°) | -234.18 | kJ/mol | QSPR Model nih.gov |

| Experimental Enthalpy of Vaporization (at 359.2 K) | 29.62 | kJ/mol | NIST WebBook nist.gov |

| Experimental Entropy of Phase Transition (Crystal II to Liquid at 138.20 K) | 55.30 | J/mol·K | NIST WebBook nist.gov |

Thermodynamic Analysis of Phase Equilibria

Thermodynamic analysis of phase equilibria for this compound involves studying the conditions under which different phases (solid, liquid, gas) coexist at equilibrium. Critically evaluated thermophysical property data, such as triple point temperatures, normal boiling temperature, critical temperature and pressure, and phase boundary pressures as a function of temperature, are crucial for such analyses. nist.gov Resources like the NIST Web Thermo Tables provide comprehensive datasets for these properties, enabling the modeling and prediction of phase behavior under various conditions. nist.gov While studies specifically on the phase equilibria of this compound mixtures are less commonly highlighted in the search results, general thermodynamic analysis and phase equilibria studies involving related branched alkanes provide a broader context for understanding the principles applied. usp.brresearchgate.net

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure and flexibility of this compound.

Conformational Energy Landscapes and Stability of Conformers

The conformational energy landscape of a molecule describes the potential energy as a function of its dihedral angles. For alkanes like this compound, rotation around carbon-carbon bonds leads to different conformers with varying energies. Conformational analysis using methods like Newman projections helps visualize these conformers and assess their relative stability based on steric interactions. organicchemistrytutor.comcsus.eduyoutube.comlasalle.edu

For this compound, examining the rotation around the C3-C4 bond reveals different staggered and eclipsed conformations. The anti conformation, where the largest groups are positioned 180 degrees apart, is generally the most stable due to minimized steric hindrance. organicchemistrytutor.combrainly.com Other staggered conformations, such as gauche, are higher in energy due to increased steric interactions between vicinal groups. Eclipsed conformations represent energy maxima on the potential energy surface due to significant torsional strain and steric repulsion. organicchemistrytutor.com Studies on similar branched alkanes, like 2,3-dimethylpentane and 3-methylpentane, illustrate the principles of analyzing conformational stability and energy differences using computational approaches. csus.eduyoutube.comlasalle.edutu-darmstadt.dechegg.commit.edu

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of molecules and sampling different conformers over time. nih.govmdpi.comnih.gov By simulating the motion of atoms based on classical mechanics and a defined force field, MD can provide insights into the dynamic behavior and flexibility of molecules. This is particularly useful for flexible molecules like branched alkanes, where many possible conformations exist. nih.gov While direct search results for MD simulations specifically focused on sampling the conformational space of this compound itself were not prominently found, the technique is widely applied to study the conformational dynamics of various organic molecules and polymers. nih.govmdpi.comnih.govresearchgate.netwiley.comresearchgate.net The principles of using MD for conformational sampling are relevant to understanding the dynamic nature of this compound.

Prediction of Arrival Time Distributions in Ion Mobility Mass Spectrometry via Conformational Simulation

Ion Mobility Mass Spectrometry (IM-MS) is a technique that separates ions based on their size, shape, and charge, which are related to their collision cross section (CCS) and arrival time distribution (ATD). researchgate.netwiley.comresearchgate.netucl.ac.uknih.gov Computational methods, including molecular dynamics simulations and conformational analysis, are used to predict CCS values and simulate ATDs for different molecules and their conformers. researchgate.netwiley.comresearchgate.netnih.gov This allows for the correlation of experimental IM-MS data with theoretical structures and conformations.

Studies have utilized molecular dynamics-based conformational search methods to simulate CCS distributions and analyze the arrival time distributions of conformationally flexible polyketones with this compound-2,4-dione units. researchgate.netwiley.comresearchgate.net By sampling the various conformations accessible to these polyketones in the gas phase, researchers can predict their theoretical CCS values and compare them to experimental IM-MS data. This approach is valuable for understanding the gas-phase conformations of flexible molecules and interpreting complex IM-MS spectra, particularly for oligomers and polymers where multiple conformers can contribute to the observed ATD. researchgate.netwiley.com

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment and connectivity of atomic nuclei, particularly ¹H and ¹³C.

¹H NMR Spectral Interpretation and Chemical Environment Differentiation

The ¹H NMR spectrum of 3,3-Dimethylpentane reveals the presence of distinct proton environments within the molecule. Due to the symmetry around the quaternary carbon (C3), the 16 hydrogen atoms are grouped into three chemically distinct environments. These correspond to the six equivalent methyl protons attached to C3, the six equivalent methyl protons at the terminal positions (C1 and C5), and the four equivalent methylene (B1212753) protons at positions C2 and C4. docbrown.info

In a low-resolution ¹H NMR spectrum, three signals are observed, with integrated areas corresponding to the ratio of protons in each environment. For this compound, this ratio is typically observed as 6:6:4, simplifying to 3:3:2, representing the (CH₃)₂C, terminal CH₃, and CH₂ groups, respectively. docbrown.info

The chemical shifts (δ) of these signals are influenced by the electronic environment of the protons. Protons closer to electron-withdrawing groups or in different hybridization states will resonate at different frequencies. For this compound, typical chemical shift values observed in CDCl₃ are around 1.20 ppm for the methyl protons attached to the quaternary carbon, and approximately 0.80 ppm for the terminal methyl protons and the methylene protons. chemicalbook.com The close proximity of the resonances for the two sets of methyl protons necessitates high-resolution techniques for clear differentiation. docbrown.info

High-Resolution ¹H NMR for Fine Structure Analysis

High-resolution ¹H NMR spectroscopy provides detailed information about the coupling interactions between non-equivalent protons on adjacent carbon atoms, leading to the splitting of signals into multiplets. This fine structure, governed by the (n+1) rule (where n is the number of equivalent protons on adjacent carbons), offers valuable insights into the connectivity of the molecule. docbrown.info

For this compound, high-resolution ¹H NMR allows for the observation of splitting patterns. The methylene protons (CH₂) at C2 and C4 are adjacent to the terminal methyl groups (CH₃) at C1 and C5. Thus, the signal for the methylene protons is split by the adjacent methyl protons. Similarly, the terminal methyl protons are split by the adjacent methylene protons. The methyl protons attached to the quaternary carbon (C3) are not adjacent to any protons and therefore appear as a singlet. docbrown.info

Resolving the closely spaced signals, particularly those arising from the different methyl groups, often requires high-field NMR spectrometers to achieve sufficient resolution and accurately determine coupling constants (J values), which further confirm the molecular structure and connectivity. docbrown.info

¹³C NMR Spectral Assignment and Structural Elucidation

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each chemically distinct carbon atom gives rise to a single signal, and the number of signals directly corresponds to the number of unique carbon environments. Unlike ¹H NMR, the signal intensity in proton-decoupled ¹³C NMR is not directly proportional to the number of carbon atoms in each environment due to differences in relaxation times and Nuclear Overhauser Effect (NOE). chemicalforums.com

For this compound, the seven carbon atoms are in four distinct chemical environments: the quaternary carbon (C3), the two equivalent methylene carbons (C2 and C4), the two equivalent methyl carbons attached to the quaternary center ((CH₃)₂C-), and the two equivalent terminal methyl carbons (C1 and C5). docbrown.infoacs.org Consequently, the ¹³C NMR spectrum of this compound exhibits four signals. docbrown.info

Typical ¹³C chemical shifts for this compound in CDCl₃ are approximately 8.4 ppm for the terminal methyl carbons (C1, C5), 26.2 ppm for the methyl carbons attached to the quaternary center, 33.8 ppm for the methylene carbons (C2, C4), and the signal for the quaternary carbon (C3) appears at a characteristic downfield position. docbrown.info These distinct shifts and the presence of four signals serve as a definitive fingerprint for this compound and can be used to differentiate it from its structural isomers.

| Carbon Environment | Number of Carbons | Approximate ¹³C Chemical Shift (ppm) |

| C1, C5 (Terminal CH₃) | 2 | 8.4 docbrown.info |

| (CH₃)₂C- (Methyls at C3) | 2 | 26.2 docbrown.info |

| C2, C4 (CH₂) | 2 | 33.8 docbrown.info |

| C3 (Quaternary C) | 1 | (Downfield shift) docbrown.info |

Vibrational Spectroscopy

Vibrational spectroscopy, such as Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. When a molecule absorbs infrared radiation, specific bonds and functional groups vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum.

Infrared (IR) Spectroscopy for Characteristic Absorption Bands

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its C-H and C-C bonds. As an alkane, this compound lacks specific functional groups that would produce highly distinctive bands like those seen in compounds with carbonyl, hydroxyl, or amino groups. docbrown.infodocbrown.info

However, the IR spectrum still provides valuable information for identification. Strong C-H stretching vibrations for the methyl (CH₃) and methylene (CH₂) groups are typically observed in the region of 2940 to 2880 cm⁻¹. docbrown.info Several strong C-H deformation (bending) vibrations for these groups appear between 1480 and 1365 cm⁻¹. docbrown.info

Furthermore, C-C skeletal vibrations, particularly those associated with the branched structure around the quaternary carbon, contribute to absorption bands in the spectrum. Strong C-C skeletal vibration absorptions linked to the C-(CH₃)₂ group are observed at wavenumbers around 840 to 790 cm⁻¹ and 1175 to 1140 cm⁻¹. docbrown.info

The region of the IR spectrum below 1500 cm⁻¹, known as the fingerprint region (typically 1500-400 cm⁻¹), is particularly unique to each compound due to the complex bending and skeletal vibrations occurring here. docbrown.infodocbrown.infonist.govnist.gov The specific pattern of absorption bands in the fingerprint region of this compound serves as a unique identifier for the compound, allowing it to be distinguished from other substances, including its structural isomers. docbrown.infodocbrown.info The conformity of the observed IR spectrum to a known standard can be used as a criterion for verifying the identity and purity of a sample of this compound. thermofisher.comthermofisher.com

| Vibration Type | Functional Group | Approximate Wavenumber Range (cm⁻¹) |

| C-H Stretching | CH₂, CH₃ | 2940 - 2880 docbrown.info |

| C-H Deformation (Bending) | CH₂, CH₃ | 1480 - 1365 docbrown.info |

| C-C Skeletal Vibration | C-(CH₃)₂ | 840 - 790 and 1175 - 1140 docbrown.info |

| Fingerprint Region | Skeletal/Bending | 1500 - 400 docbrown.infodocbrown.infonist.govnist.gov |

FT-IR and FT-Raman Analysis in Conjunction with DFT Calculations

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are powerful techniques for identifying and characterizing organic compounds like this compound by analyzing their vibrational modes. The infrared spectrum of this compound is considered unique and can be used to "fingerprint" its identity, even within mixtures or to monitor changes in its concentration during a reaction. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is particularly important as the fingerprint region, arising from complex overlapping vibrations unique to the molecule. docbrown.info

Computational methods, specifically Density Functional Theory (DFT) calculations, are frequently employed in conjunction with experimental FT-IR and FT-Raman data to provide a more comprehensive understanding of molecular vibrations and to aid in spectral assignment. DFT calculations can predict vibrational frequencies and intensities, which can then be compared to experimental spectra. This comparative analysis helps in confirming the assignments of observed bands to specific molecular motions (stretching, bending, rocking modes, etc.). researchgate.netniscpr.res.in The agreement between calculated and experimental spectra validates the theoretical model and provides deeper insights into the molecule's structure and dynamics. researchgate.net For alkanes like this compound, analysis of C-H stretching modes in the IR spectrum can provide information about the molecule's structure. The symmetric branching at the C3 position in this compound is expected to result in a simplified absorption profile compared to less symmetric isomers.

DFT calculations involve optimizing the molecular geometry to find energy minima and then calculating the vibrational frequencies at these optimized structures. faccts.deuni-muenchen.de The calculated frequencies can be scaled to better match experimental values, accounting for approximations in the theoretical model. researchgate.net The absence of imaginary frequencies in the calculated vibrational spectrum indicates that the optimized geometry corresponds to a stable minimum on the potential energy surface. faccts.dedntb.gov.ua

While specific detailed tables of experimental and calculated vibrational frequencies for this compound were not extensively found in the search results, the general approach of using DFT to interpret the vibrational spectra of similar branched alkanes and organic molecules is well-established in the literature. researchgate.netniscpr.res.inscifiniti.comresearchgate.netuni-muenchen.de This combined experimental and theoretical approach is crucial for a complete vibrational analysis, enabling the assignment of fundamental modes and the identification of overtone and combination bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Time-Dependent DFT (TD-DFT)

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule that occur upon absorption of light in the UV and visible regions of the electromagnetic spectrum. For saturated hydrocarbons like this compound, which lack π systems or heteroatoms with lone pairs, the primary electronic transitions are typically high-energy σ → σ* transitions. firsthope.co.in These transitions generally occur in the vacuum ultraviolet (VUV) region, below the range typically covered by standard UV-Vis spectrometers (usually starting around 200 nm). Therefore, this compound is expected to be largely transparent in the conventional UV-Vis range.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to calculate the energies and intensities of electronic excitations, providing theoretical UV-Vis absorption spectra. mdpi.comyoutube.comgaussian.com TD-DFT calculations can predict the wavelengths (λmax) and oscillator strengths (f) of electronic transitions, which correspond to the positions and intensities of absorption bands in the UV-Vis spectrum. mdpi.comgaussian.com

For molecules with only σ bonds, TD-DFT calculations would predict high excitation energies corresponding to σ → σ* transitions. While the search results did not provide specific TD-DFT data or UV-Vis spectra for this compound itself, the application of TD-DFT to calculate electronic properties and UV-Vis spectra of various organic molecules, including alkanes and branched alkanes, is a common practice in computational chemistry. researchgate.netmdpi.comsemanticscholar.orgresearchgate.net These calculations help in understanding the nature of electronic transitions (e.g., σ → σ, n → π, π → π*) and the contribution of different molecular orbitals (like HOMO and LUMO) to these transitions. researchgate.netfirsthope.co.inmdpi.com

TD-DFT calculations involve determining the ground-state electronic structure using DFT and then calculating the excited states. gaussian.comyoutube.com The output typically includes excitation energies (often in eV or wavenumbers) and oscillator strengths, which can be used to simulate the UV-Vis spectrum by applying a broadening function (like a Gaussian or Lorentzian shape) to each transition. gaussian.com The accuracy of TD-DFT results depends on the chosen functional and basis set. mdpi.com

Although direct experimental UV-Vis data for this compound in the standard range is limited due to the nature of its electronic transitions, TD-DFT would be the appropriate theoretical tool to investigate its electronic excited states and predict its absorption behavior, particularly in the VUV region if such studies were conducted. Studies on related branched alkanes using computational methods like TD-DFT have explored electronic properties such as HOMO-LUMO energy gaps, which relate to the energy required for electronic excitation. researchgate.netsemanticscholar.org

Combustion Kinetics and Reaction Pathways of 3,3 Dimethylpentane

Detailed Chemical Kinetic Mechanism Development

Developing detailed chemical kinetic mechanisms for hydrocarbon fuels like 3,3-dimethylpentane involves identifying and quantifying the rates of numerous elementary reactions that describe the fuel's decomposition and oxidation. These mechanisms are essential for simulating and predicting combustion phenomena.

Modeling Autoignition Behavior under Rapid Compression Machine Conditions

Rapid Compression Machines (RCMs) are experimental devices widely used to study the autoignition behavior of fuels under conditions relevant to internal combustion engines, typically in the low- to intermediate-temperature range (600–1200 K) and moderate to high pressures (5–80 bar). core.ac.uk Detailed chemical kinetic reaction mechanisms are tested by simulating autoignition in RCMs. scispace.comosti.govresearchgate.net

Studies involving the autoignition of heptane (B126788) isomers, including this compound, in RCMs have been conducted to validate kinetic models. scispace.comosti.govresearchgate.netresearchgate.net These studies compare computed ignition delay times with experimentally measured values. For this compound, experimental results from RCMs show similar autoignition behavior to 2,4-dimethylpentane. scispace.com Computed ignition delay times for this compound, along with other heptane isomers, have been compared to experimental data, showing good agreement in cases where experiments are available. scispace.comosti.govresearchgate.net

The simulation of RCM autoignition helps to understand the complex, two-stage ignition events that occur at lower temperatures compared to shock tube experiments. osti.gov The accuracy of kinetic models in predicting RCM ignition delay times is significantly improved by refining the rates of reactions, particularly hydroperoxyalkylperoxy radical isomerizations. researchgate.net

Alkylperoxy Radical Isomerization and Chain Branching Pathways

Alkylperoxy radical (RO2) isomerization is a critical step in the low-temperature oxidation of hydrocarbons and plays a significant role in chain branching. osti.govresearchgate.netresearchgate.net This process involves the internal abstraction of a hydrogen atom within the RO2 radical, forming a hydroperoxyalkyl radical (QOOH). osti.govcopernicus.org Subsequent reactions of QOOH radicals, including a second addition of molecular oxygen and further isomerizations, can lead to the formation of ketohydroperoxide species and ultimately produce multiple reactive hydroxyl radicals (OH), driving the chain branching process. osti.govcrans.org

For branched alkanes like this compound, the molecular structure influences the possible isomerization pathways and the stability of the resulting radicals. The rates of alkylperoxy and hydroperoxyalkylperoxy radical isomerization reactions are dependent on the size of the ring-like transition state involved, with smaller rings having higher activation energy barriers. osti.gov The presence of tertiary C-H bonds in the parent fuel molecule can accelerate autoignition due to new reaction sequences involving additional internal H atom abstractions in hydroperoxyalkyl radicals. scispace.com

The competition between α-H isomerization reactions and alternative isomerization pathways significantly impacts the extent of auto-oxidation and the production of highly oxygenated intermediates. researchgate.net Including these alternative pathways can influence predicted ignition delay times. researchgate.net

Low-Temperature Oxidation Mechanisms

The low-temperature oxidation of hydrocarbons, occurring in the temperature range typically below 800 K, involves a distinct set of chemical reactions compared to high-temperature combustion. This regime is characterized by the formation and reaction of oxygenated intermediates. osti.govresearchgate.net

The primary steps in low-temperature oxidation involve hydrogen atom abstraction from the fuel molecule, followed by the addition of molecular oxygen to the resulting alkyl radicals to form alkylperoxy radicals (RO2). osti.govcrans.org These RO2 radicals can then undergo isomerization to form hydroperoxyalkyl radicals (QOOH), which can further react with oxygen to form hydroperoxyalkylperoxy radicals (O2QOOH). osti.gov The decomposition of these highly oxygenated species, such as ketohydroperoxides, leads to the production of radical species, propagating and branching the reaction chains. osti.govrsc.org

Studies on the low-temperature oxidation of heptane isomers, including this compound, highlight the impact of fuel structure on the formation and evolution of intermediate species like formaldehyde (B43269) and other carbonyl compounds. researchgate.netresearchgate.net The differences in the time scale of formation and plateau concentrations of these intermediates between isomers suggest a strong dependency on fuel structure in the Negative Temperature Coefficient (NTC) regime. researchgate.netresearchgate.net

Influence of Molecular Structure on Ignition Delay Times

The molecular structure of a hydrocarbon fuel has a profound influence on its ignition delay time, particularly in the low- and intermediate-temperature ranges. scispace.comosti.govresearchgate.netosti.govresearchgate.net For heptane isomers, including this compound, variations in branching and the types of C-H bonds present lead to significant differences in reactivity. scispace.comosti.govresearchgate.net

Highly branched isomers, such as this compound, tend to have longer ignition delay times compared to less branched or linear isomers like n-heptane. scispace.comosti.govresearchgate.netresearchgate.net This is attributed to the higher fraction of stronger primary C-H bonds and the less favorable kinetics of alkylperoxy and hydroperoxyalkylperoxy radical isomerization reactions due to smaller ring transition states. osti.gov

Experimental measurements using techniques like RCMs and shock tubes have demonstrated these differences in ignition delay times among heptane isomers. scispace.comosti.govresearchgate.netresearchgate.netresearchgate.net For example, in shock tube measurements at temperatures between 700-880 K and pressures of 7-10 atm, n-heptane was found to be the fastest to ignite among n-heptane, 2-methylhexane (B165397), and this compound, while this compound was the slowest. researchgate.net

The dependence of ignition delay time on molecular structure is a key factor in determining a fuel's propensity for autoignition and knocking in engines. scispace.comosti.gov

Comparative Combustion Studies with Heptane Isomers

Comparing the combustion behavior of this compound with other heptane isomers provides valuable insights into the relationship between molecular structure and reactivity. The nine isomers of heptane exhibit a wide range of ignition rates and knocking tendencies. scispace.comosti.gov

Reactivity Classifications and Correlations with Octane (B31449) Ratings

Heptane isomers can be broadly classified into groups based on their reactivity during autoignition. Studies using RCMs and kinetic modeling have shown that this compound falls into the group of least reactive isomers, alongside 2,2-dimethylpentane, 2,3-dimethylpentane (B165511), 2,4-dimethylpentane, and 2,2,3-trimethylbutane. scispace.comresearchgate.net The most reactive isomers include n-heptane, 2-methylhexane, and 3-methylhexane, while 3-ethylpentane (B1585240) shows intermediate reactivity. scispace.comresearchgate.net

This classification generally correlates with the octane ratings of the isomers. Octane number is a measure of a fuel's resistance to knocking or autoignition in spark-ignition engines. Higher octane numbers indicate greater resistance to autoignition. The octane numbers for heptane isomers span a significant range, from 0 for n-heptane to 112 for 2,2,3-trimethylbutane. scispace.comosti.gov

While there is a general trend that fuels with longer ignition delay times correspond roughly with higher octane numbers, the correlation is not always monotonic or exact for all isomers. scispace.comosti.govresearchgate.net this compound has a Research Octane Number (RON) of approximately 81 and a Motor Octane Number (MON) of approximately 87. osti.gov This places it among the higher-octane heptane isomers, consistent with its lower reactivity and longer ignition delay times compared to lower-octane isomers like n-heptane (RON 0, MON 0). osti.gov

The heats of combustion can also provide some indication of stability, with a lower heat of combustion generally suggesting greater stability. brainly.comchegg.comchegg.com While not a direct measure of autoignition resistance, studies have noted that this compound has a slightly lower heat of combustion than n-heptane, suggesting it is more stable by a small margin (e.g., 8 kJ/mol or 16 kJ/mol depending on the source of experimental data). brainly.comchegg.comchegg.com However, the primary correlation with autoignition resistance and octane rating for isomers is driven by the low-temperature chemical kinetics and radical pathways. scispace.comosti.govresearchgate.netacs.orgbham.ac.uk

Here is a table summarizing the reactivity classification and octane ratings for some heptane isomers, including this compound:

| Heptane Isomer | Short Name | Reactivity Classification (RCM) | Research Octane Number (RON) | Motor Octane Number (MON) |

| n-Heptane | nC7 | Most Reactive | 0 | 0 |

| 2-Methylhexane | 2C7 | Most Reactive | 42 | 46 |

| 3-Methylhexane | 3C7 | Most Reactive | 52 | 56 |

| 3-Ethylpentane | 3ethC7 | Intermediate Reactivity | 65 | 69 |

| 2,4-Dimethylpentane | 24C7 | Least Reactive | 83 | 84 |

| 2,3-Dimethylpentane | 23C7 | Least Reactive | 91 | 89 |

| 2,2-Dimethylpentane | 22C7 | Least Reactive | 93 | 96 |

| This compound | 33C7 | Least Reactive | 81 | 87 |

| 2,2,3-Trimethylbutane | 223C7 | Least Reactive | 112 | 112 |

Note: Octane numbers are approximate and can vary slightly between sources. osti.gov

Analysis of Multistage Ignition Phenomena

Under certain conditions, typically at lower temperatures than those found in most shock tube experiments, the ignition of hydrocarbons can exhibit a multistage behavior. This involves a sequence of chemical reactions, notably initiated by the addition of molecular oxygen to alkyl radicals osti.gov. Subsequent important reactions include further addition of molecular oxygen to hydroperoxyalkyl radicals, additional isomerizations, and decomposition reactions of ketohydroperoxide species osti.gov. These processes are responsible for the complex, two-stage ignition events observed in experiments like those conducted in rapid compression machines osti.gov. While detailed multistage ignition analysis specifically for this compound was not extensively detailed in the search results, the general mechanisms involving alkylperoxy radical isomerization are applicable to branched alkanes like this compound osti.gov.

Application in Surrogate Fuel Development for Combustion Modeling

Due to the complexity of real fuels like gasoline or diesel, surrogate fuels composed of a few representative components are often used in combustion modeling scispace.commdpi.com. These surrogates aim to mimic the combustion characteristics of the real fuel over a range of operating conditions scispace.commdpi.com. Isomers of heptane, including this compound, are valuable components in developing such surrogate mixtures because they exhibit a wide range of ignition rates and properties relevant to engine combustion, such as Research Octane Number (RON) scispace.com. For instance, this compound has a reported RON of 81 and a Motor Octane Number (MON) of 87, placing it among the less reactive heptane isomers in terms of ignition delay at certain temperatures scispace.com. The inclusion of branched alkanes like this compound in surrogate fuels helps to accurately represent the behavior of complex fuel blends in computational studies scispace.com.

Experimental and Computational Validation of Kinetic Models

Detailed chemical kinetic reaction mechanisms for hydrocarbon combustion are developed and validated through comparisons with experimental data obtained from various devices, including shock tubes and rapid compression machines osti.govscispace.com.

Shock Tube Experiments for High-Temperature Kinetics

Shock tubes are experimental apparatus used to study chemical kinetics at high temperatures, typically ranging from 800 to 3000 K kit.edu. In shock tube experiments, reactions are initiated by a rapid temperature increase behind a shock wave kit.edu. Studies using shock tubes have investigated the ignition delay times and species profiles of various hydrocarbons, including isomers of heptane osti.govresearchgate.net. For this compound, shock tube measurements of stable intermediates like formaldehyde (CH2O) during the first stage of ignition have been reported at pressures between 7-10 atm and temperatures between 700-880 K researchgate.net. These experiments indicated that this compound was among the slowest to ignite compared to n-heptane and 2-methylhexane under these conditions researchgate.net. The measured time histories of intermediates in shock tube experiments provide crucial data for refining detailed kinetic models and understanding the impact of fuel structure on ignition researchgate.net.

Rapid Compression Machine Simulations for Low-Temperature Ignition

Rapid Compression Machines (RCMs) are used to study autoignition under conditions relevant to engines, particularly in the low and intermediate temperature regimes where multistage ignition can occur osti.govscispace.comcore.ac.uk. RCM experiments involve the rapid compression of a fuel-air mixture, leading to an increase in temperature and pressure that initiates ignition core.ac.uk. These devices are valuable for providing both qualitative and quantitative insights into the fundamental chemistry of hydrocarbon ignition scispace.com. Computational simulations of autoignition under RCM conditions are used to test and validate detailed chemical kinetic mechanisms scispace.com. While specific detailed experimental data for this compound in RCMs were not extensively found, studies on heptane isomers under RCM conditions have highlighted the influence of molecular structure on ignition rates scispace.com. The computational results for this compound, alongside other heptane isomers, have been compared with available experimental data from RCMs to evaluate the accuracy of kinetic models in predicting ignition delay times in the low-temperature regime scispace.com. The choice of diluent gas in RCM experiments can also significantly affect measured ignition delay times due to differences in heat loss and time scales compared to shock tubes capes.gov.br.

Applications and Advanced Research Contexts

Hydrocarbon Processing and Fuel Science

The behavior of hydrocarbons in refining and fuel production is a critical area of study. 3,3-Dimethylpentane plays a role in understanding these complex processes.

Role as a Reference Compound in Hydrocarbon Behavior Studies

Due to its well-defined structure and predictable characteristics, this compound serves as a reference compound in studies investigating the behavior and properties of hydrocarbons. It is utilized in experiments to compare the characteristics of branched alkanes against those of linear alkanes. This comparative analysis helps in understanding how molecular structure influences physical properties and reactivity in hydrocarbon systems. It has also been used as a reference compound in relation to heptane (B126788) in studies characterizing low molecular weight hydrocarbons in oil sands pit lakes. mdpi.com

Isomerization Processes in Gasoline Production for Octane (B31449) Enhancement

Isomerization is a key process in petroleum refining aimed at converting low-octane linear or monobranched alkanes into higher-octane branched isomers, which is essential for producing modern gasoline with high pump octane numbers, typically in the range of 86 to 94. nih.gov While the isomerization of lighter alkanes (C5-C6) is a well-established technology, the application of this process to heavier feedstocks like n-heptane (C7) is an area of ongoing research due to the increased potential for cracking side reactions as conversion increases. nih.gov

This compound is a product of the isomerization of n-heptane. Highly branched alkanes, including dimethylpentanes, have adequate octane numbers, making them desirable components in gasoline blending. nih.gov Studies on n-heptane isomerization over various catalysts, such as MoOx-Pd/Ce-M catalysts and Pt/sulfated zirconia, have shown the formation of this compound, although often as a minor product compared to other isomers like 2,3-dimethylpentane (B165511), which is favored for its higher octane number (RON=92). The Research Octane Number (RON) for this compound has been reported as 80.8. nih.govresearchgate.net

Research into optimizing isomerization catalysts focuses on improving selectivity towards desired branched isomers and minimizing cracking. The ratio of dimethylpentanes to methylhexanes in the isomerization product is an indicator of catalyst performance and reaction conditions. nih.gov

The isomerization of this compound itself has been studied to understand the underlying mechanisms, such as the methyl shift mechanism observed on oxygen-exposed tungsten carbides. chemicalbook.comsigmaaldrich.comsmolecule.com

The following table shows the Research Octane Numbers (RON) for various heptane isomers and related branched alkanes, highlighting the contribution of branched structures to octane rating:

| Hydrocarbon | Research Octane Number (RON) |

| n-Heptane | 0 |

| 2-Methylhexane (B165397) | 42.40 nih.gov |

| 3-Methylhexane | 52.00 nih.gov |

| 2,2-Dimethylpentane | 92.80 nih.gov |

| 2,3-Dimethylpentane | 91.10 nih.gov |

| 2,4-Dimethylpentane | 83.10 nih.gov |

| This compound | 80.80 nih.govresearchgate.net |

| 2,2,3-Trimethylbutane | 112.10 nih.gov |

| Iso-Octane (2,2,4-trimethylpentane) | 100 (Primary Reference Fuel) researchgate.net |

Hydrocracking and Deactivation Minimization in Catalytic Processes

Hydrocracking is a refinery process that uses hydrogen to break down larger hydrocarbon molecules into smaller, more valuable hydrocarbons, such as those in the gasoline and diesel range. It often occurs alongside isomerization reactions, particularly when processing heavier feedstocks. mdpi.come3s-conferences.org While hydrocracking is essential for reducing the boiling range and improving the quality of heavier fractions, excessive cracking (over-cracking) can lead to the formation of undesirable light gases, reducing the yield of liquid fuels. aidic.it

Catalyst deactivation is a significant challenge in hydrocracking and isomerization processes. Understanding how different hydrocarbon structures, including branched alkanes like this compound, behave under hydrocracking conditions is important for developing catalysts that resist deactivation and maintain selectivity. Studies on hydrocracking often involve investigating the conversion and fragmentation patterns of various hydrocarbons over different catalysts. capes.gov.br Minimizing catalyst deactivation can involve modifying catalyst supports, such as zeolites, to control acidity and pore structure, thereby influencing the balance between isomerization and cracking reactions and avoiding over-cracking. aidic.itgoogle.com

Study of Hydrocarbon Composition in Petroleum Distillates

Analyzing the detailed hydrocarbon composition of petroleum distillates, such as naphtha, is crucial for characterizing crude oils, controlling refining processes, and assessing product quality. gcms.cz Techniques like gas chromatography-mass spectrometry (GC-MS) are widely used for this purpose, allowing for the identification and quantification of numerous components within these complex mixtures. mdpi.comgcms.cz

This compound is one of the many branched alkanes that can be identified and quantified in petroleum naphthas. gcms.cz Its presence and concentration in different crude oils and refinery streams provide valuable information for optimizing separation processes, blending strategies, and downstream conversion units like isomerization and reforming. Studies characterizing low molecular weight hydrocarbons in various petroleum-related samples, such as oil sands fluid tailings and naphtha, have reported the presence of this compound. mdpi.com The analysis of hydrocarbon composition helps in understanding the origin, maturity, and alteration of petroleum. researchgate.net

Materials Science and Sensor Development

While the primary applications of this compound are in hydrocarbon processing, there is limited information directly linking this compound specifically to widespread applications in materials science or sensor development in the provided search results.

General research in materials science explores the use of various organic compounds and nanomaterials for developing new materials with specific properties or for fabricating sensors. For instance, studies have investigated the use of metal oxides, carbon nanotubes, and hybrid materials in the development of gas sensors for detecting volatile organic compounds (VOCs). mdpi.comnih.gov These sensors often rely on changes in electrical or optical properties upon adsorption of target analytes. mdpi.comnih.gov